(S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a chiral compound featuring a pyrrolidine ring substituted with a pyrimidin-4-yloxy group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable chiral precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Pyrimidin-4-yloxy Group: This step involves the nucleophilic substitution of a pyrimidine derivative onto the pyrrolidine ring.
Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate depends on its application:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
®-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.
tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate (racemic mixture): A mixture of both enantiomers.
tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate: A similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the pyrimidin-4-yloxy group, which can impart distinct biological and chemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl (3S)-3-pyrimidin-4-yloxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-5-10(8-16)18-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVJRFUABFSEAF-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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